
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiazolidine-2,4-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . This group is often found in biologically active compounds and is used as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Synthesis Analysis
Thiazolidine-2,4-diones can be synthesized by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
The compound has been investigated for its potential as a partial agonist of the peroxisome proliferator-activated receptor-γ (PPAR-γ). PPAR-γ agonists play a crucial role in managing diabetes by improving insulin sensitivity and glucose homeostasis. In a study, compounds 5d and 5e demonstrated promising antidiabetic activity comparable to the standard drug rosiglitazone . Further research in this area could explore its mechanism of action and clinical applications.
Molecular Docking Studies
Molecular docking studies have revealed that compounds 5c and 5d exhibit higher binding energies with the PPAR-γ receptor than the native ligand. These findings suggest that the compound could be developed as a partial PPAR-γ agonist . Investigating the binding interactions and structural features can guide drug design efforts.
Weight Gain Effects
Unlike some full PPAR-γ agonists associated with weight gain and congestive heart disorders, this compound did not significantly affect body weight in animal studies. This favorable profile makes it an attractive candidate for further exploration in antidiabetic therapies .
Chemical Synthesis
The compound can be synthesized by combining thiazolidine-2,4-dione (TZD) with an appropriate aryl aldehyde. The acidic TZD ring is positioned at the center, differing from the typical pharmacophore of PPAR-γ agonists . The synthetic route involves a three-step procedure .
Hybrid Compounds
Thiazolidine-2,4-dione derivatives have been hybridized with chlorophenylthiosemicarbazone, resulting in novel compounds. The synthesis starts with appropriate (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids . These hybrid compounds may exhibit unique properties and biological activities.
In Vivo Evaluation
In vivo studies on streptozotocin-induced diabetic mice assessed the antidiabetic efficacy of the synthesized compounds. The results highlighted the potential of this compound as a therapeutic agent . Further investigations could explore dose-response relationships and long-term effects.
Wirkmechanismus
Target of action
Thiazolidinediones are known to be partial agonists of the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a type of nuclear regulatory protein involved in the transcription of several genes responsible for energy metabolism and inflammation .
Mode of action
Thiazolidinediones interact with PPAR-γ, modulating the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .
Biochemical pathways
The activation of PPAR-γ alters the transcription of genes involved in lipid metabolism, adipocyte differentiation, and insulin signaling . This can lead to increased insulin sensitivity and decreased blood glucose levels .
Result of action
The activation of PPAR-γ by thiazolidinediones can lead to a decrease in insulin resistance, making these compounds potentially useful for the treatment of type 2 diabetes .
Action environment
The efficacy and stability of thiazolidinediones can be influenced by various factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-7-11(22-16-15-7)12(19)14-8-4-2-3-5-9(8)17-10(18)6-21-13(17)20/h8-9H,2-6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVUXFLNEVUZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

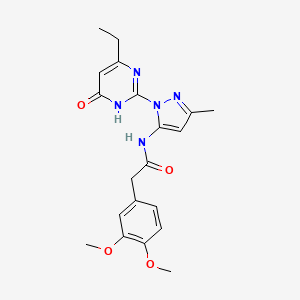
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590289.png)
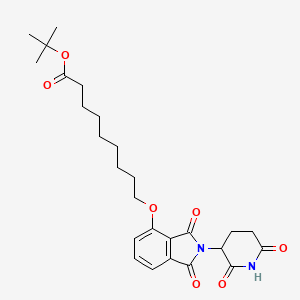
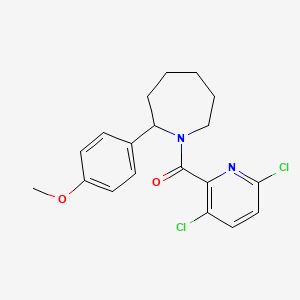

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)

![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)
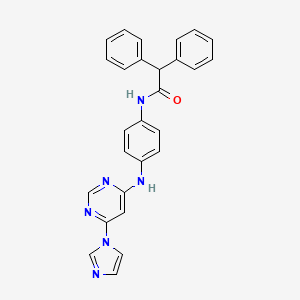
![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)
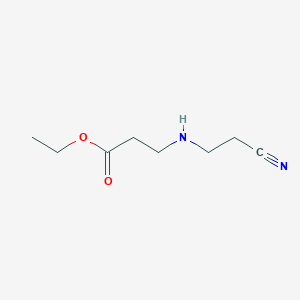
![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)